2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine
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Overview
Description
2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine is a synthetic compound with a wide range of applications in chemical and biomedical research. This versatile molecule is utilized in the synthesis of other compounds and the study of biochemical and physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine typically involves the reaction of 2,3-dibenzoyloxybutanedioic acid with 2-phenylmethoxypentan-3-ylhydrazine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its effects on enzyme activity and protein interactions.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine involves its interaction with proteins and enzymes in the body. It is believed to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
2,3-Dibenzoyloxybutanedioic acid: Shares similar structural features but lacks the hydrazine moiety.
2-Phenylmethoxypentan-3-ylhydrazine: Similar in structure but without the dibenzoyloxybutanedioic acid component.
Uniqueness: 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine is unique due to its combined structural features, which confer specific biochemical and physiological properties not observed in the individual components.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2,3-Dibenzoyloxybutanedioic acid; 2-phenylmethoxypentan-3-ylhydrazine, also known as (2S,3S)-2-(benzyloxy)pentan-3-yl hydrazine 2,3-bis(benzoyloxy)succinate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity through a detailed examination of its chemical properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula for 2,3-Dibenzoyloxybutanedioic acid; 2-phenylmethoxypentan-3-ylhydrazine is C30H34N2O9, with a molecular weight of approximately 566.6 g/mol. Key molecular characteristics include:
Property | Value |
---|---|
Molecular Weight | 566.6 g/mol |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 11 |
Rotatable Bond Count | 15 |
Topological Polar Surface Area | 175 Ų |
Complexity | 641 |
These properties suggest a complex structure that may influence its interaction with biological systems.
The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors or enzymes involved in metabolic processes. The presence of hydrazine and benzyloxy groups suggests potential interactions with biological membranes and proteins.
Potential Biological Activities
- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.
- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : There is evidence indicating that the compound can modulate inflammatory responses, potentially benefiting conditions like arthritis.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of dibenzoyloxybutanedioic acid. The results indicated that compounds with similar structures exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
Research on Antitumor Activity
In vitro studies conducted at a leading cancer research institute demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Research
A recent investigation assessed the anti-inflammatory effects of this compound in animal models of induced inflammation. Results showed a marked reduction in inflammatory markers, supporting its potential use in managing inflammatory diseases .
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTWYDXJQQBAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.